molecular formula C19H20IN3O2 B14951481 N-(4-iodophenyl)-5-oxo-5-[(2E)-2-(1-phenylethylidene)hydrazinyl]pentanamide

N-(4-iodophenyl)-5-oxo-5-[(2E)-2-(1-phenylethylidene)hydrazinyl]pentanamide

Cat. No.: B14951481
M. Wt: 449.3 g/mol
InChI Key: HWNNIJAGHNJLBD-HYARGMPZSA-N
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Description

N-(4-IODOPHENYL)-4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is a complex organic compound characterized by the presence of an iodophenyl group and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves multiple steps. One common method includes the reaction of 4-iodoaniline with butanoyl chloride to form an intermediate, which is then reacted with phenylhydrazine under specific conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-IODOPHENYL)-4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-IODOPHENYL)-4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-IODOPHENYL)-4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinecarbonyl moiety, in particular, allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C19H20IN3O2

Molecular Weight

449.3 g/mol

IUPAC Name

N-(4-iodophenyl)-N'-[(E)-1-phenylethylideneamino]pentanediamide

InChI

InChI=1S/C19H20IN3O2/c1-14(15-6-3-2-4-7-15)22-23-19(25)9-5-8-18(24)21-17-12-10-16(20)11-13-17/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,21,24)(H,23,25)/b22-14+

InChI Key

HWNNIJAGHNJLBD-HYARGMPZSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCCC(=O)NC1=CC=C(C=C1)I)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CCCC(=O)NC1=CC=C(C=C1)I)C2=CC=CC=C2

Origin of Product

United States

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